2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by methoxylation to introduce the methoxyethyl group. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methoxyethyl)-4,6-dioxo-3,6-dihydropyrimidine: Similar structure but with an additional oxo group.
2-(1-Methoxyethyl)-6-hydroxy-3,6-dihydropyrimidine-4-carboxylic acid: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
2-(1-Methoxyethyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(1-methoxyethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-4(14-2)7-9-5(8(12)13)3-6(11)10-7/h3-4H,1-2H3,(H,12,13)(H,9,10,11) |
InChI Key |
UVGAEKIQZKPCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=O)N1)C(=O)O)OC |
Origin of Product |
United States |
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